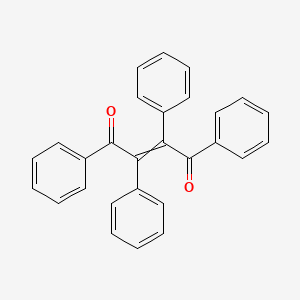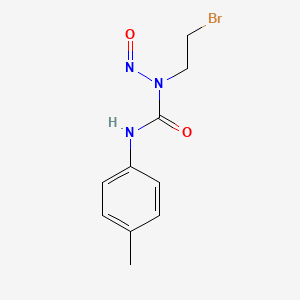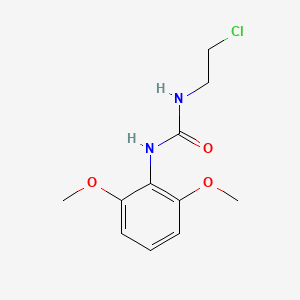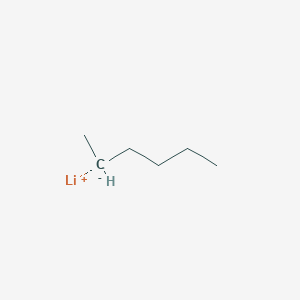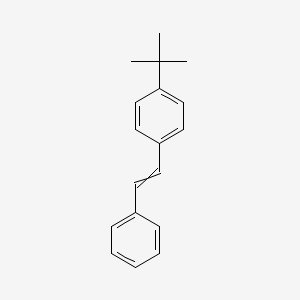
1-Amino-2-ethyl-9,10-anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-ethyl-9,10-anthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are aromatic organic compounds characterized by a quinone structure with two carbonyl groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-ethyl-9,10-anthraquinone can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-9,10-anthraquinone with ammonia or an amine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures . Another method involves the use of triethyl orthoformate and CH-acid compounds in a one-pot, catalyst-free reaction under mild conditions (50°C), yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through column chromatography, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-ethyl-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
1-Amino-2-ethyl-9,10-anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the production of hydrogen peroxide and as a photoinitiator in polymerization reactions
Mechanism of Action
The mechanism of action of 1-amino-2-ethyl-9,10-anthraquinone involves its interaction with molecular targets such as enzymes and cellular proteins. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s photophysical properties, including intersystem crossing and triplet state formation, also play a role in its effectiveness as a photoinitiator .
Comparison with Similar Compounds
1-Amino-2-ethyl-9,10-anthraquinone can be compared with other similar compounds such as:
1-Amino-2-methyl-9,10-anthraquinone: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and applications.
2-Ethyl-9,10-anthraquinone:
1-Amino-4-bromo-9,10-anthraquinone: Contains a bromine substituent, making it useful for further functionalization through nucleophilic substitution.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and broaden its range of applications in various fields.
Properties
CAS No. |
6937-81-1 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-amino-2-ethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-2-9-7-8-12-13(14(9)17)16(19)11-6-4-3-5-10(11)15(12)18/h3-8H,2,17H2,1H3 |
InChI Key |
FXXOWMASCSSPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
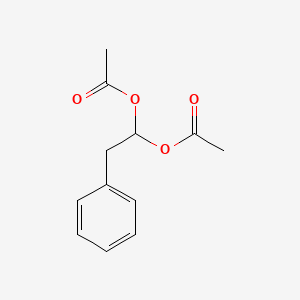

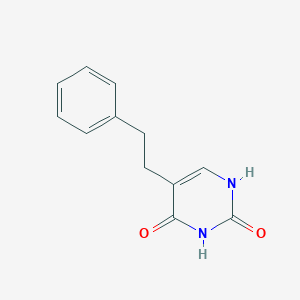
![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
